Biochemical Ki Against Wild-Type HCV Genotypes
In a direct head‑to‑head biochemical assay using recombinant HCV NS3/4A protease enzymes, grazoprevir (MK‑5172) displayed uniformly superior Ki values across genotypes 1a, 1b, 2a, 2b, and 3a when compared to the macrocyclic inhibitors vaniprevir, danoprevir, and simeprevir (TMC435) [1].
| Evidence Dimension | Biochemical inhibition constant (Ki, nM) |
|---|---|
| Target Compound Data | 0.01 ± <0.01 (gt1b), 0.01 ± 0.01 (gt1a), 0.08 ± 0.02 (gt2a), 0.15 ± 0.06 (gt2b), 0.90 ± 0.2 (gt3a) |
| Comparator Or Baseline | Vaniprevir: 0.05 (gt1b), 0.07 (gt1a), 0.85 (gt2a), 1.44 (gt2b), 54 (gt3a); Danoprevir: 0.03 (gt1b), 0.06 (gt1a), 0.17 (gt2a), 0.79 (gt2b), 11.1 (gt3a); Simeprevir (TMC435): 1.49 (gt1b), 1.98 (gt1a), 31.7 (gt2a), 232 (gt2b), 850 (gt3a) |
| Quantified Difference | Grazoprevir is 2‑ to 5‑fold more potent than vaniprevir and danoprevir against gt1b/1a, and 60‑ to 944‑fold more potent than simeprevir against gt2a‑gt3a |
| Conditions | Recombinant HCV NS3/4A protease enzymes; values are mean ± SD from ≥3 independent experiments |
Why This Matters
For procurement decisions, this demonstrates that grazoprevir potassium salt is the only compound in this set with sub‑nanomolar Ki against both genotype 1 and the clinically challenging genotype 3a, ensuring pan‑genotypic applicability in in vitro studies.
- [1] Summers, B.B., et al. (2012). MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants. Antimicrobial Agents and Chemotherapy, 56(8), 4161–4167 (Table 1). View Source
